2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine

Catalog No.
S995484
CAS No.
1140240-18-1
M.F
C8H8BrN
M. Wt
198.06 g/mol
Availability
In Stock
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2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine

CAS Number

1140240-18-1

Product Name

2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine

IUPAC Name

2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine

Molecular Formula

C8H8BrN

Molecular Weight

198.06 g/mol

InChI

InChI=1S/C8H8BrN/c9-8-5-4-6-2-1-3-7(6)10-8/h4-5H,1-3H2

InChI Key

UIEJOGLUJIGKKR-UHFFFAOYSA-N

SMILES

C1CC2=C(C1)N=C(C=C2)Br

Canonical SMILES

C1CC2=C(C1)N=C(C=C2)Br
  • Potential as a Scaffolding Molecule

    The core structure of 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine combines a cyclopentane ring fused with a pyridine ring. This bicyclic structure can act as a scaffold for the development of new molecules with various functionalities. Scientists might explore attaching different chemical groups to the molecule to create new compounds with potential applications in drug discovery or material science [].

  • Analogy with existing molecules

    Some researchers might be interested in 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine due to its similarity to other established heterocyclic compounds with interesting properties. For instance, the presence of a bromine atom and a partially saturated ring system suggests possible parallels to bioactive molecules like rilpivirine, an antiretroviral drug. Further investigation comparing the properties of 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine with such established molecules could be a starting point for research.

2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine is a heterocyclic compound characterized by its unique bicyclic structure, which consists of a pyridine ring fused to a cyclopentane moiety. The compound has the molecular formula C₈H₈BrN and a molecular weight of 198.06 g/mol. It features a bromine atom at the second position of the pyridine ring, contributing to its reactivity and potential applications in various

  • Electrophilic Aromatic Substitution: The presence of the bromine atom allows for electrophilic substitution reactions, such as nitration or halogenation, particularly at the pyridine ring .
  • Reduction Reactions: The dihydropyridine portion can be reduced to yield piperidine derivatives using reducing agents like hydrogen gas in the presence of metal catalysts .
  • Oxidation Reactions: Under oxidative conditions, it can convert into various pyridine or pyridinium derivatives .
  • Cycloaddition Reactions: The compound can engage in cycloaddition reactions with suitable dienophiles, leading to complex fused ring systems .
  • Nucleophilic Addition: Depending on substituents present, nucleophilic addition reactions are also feasible .

Several synthetic approaches have been developed for producing 2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine:

  • Bromination of Dihydropyridine Derivatives: This method typically involves the bromination of 6,7-dihydro-5H-cyclopenta[b]pyridine using bromine or brominating agents under controlled conditions.
  • Cyclization Reactions: Starting from appropriate precursors, cyclization can yield the desired compound through multi-step synthesis involving functional group transformations and rearrangements .
  • Oxidative Methods: Some synthetic routes utilize oxidation reactions on related cyclopentenopyridine analogs to form the target compound .

2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine has potential applications in:

  • Pharmaceutical Development: Its structural features may allow it to serve as a lead compound for developing new drugs targeting various diseases.
  • Material Science: Due to its unique properties, it could be utilized in creating novel materials or as a building block in organic synthesis.
  • Chemical Research: It serves as an important intermediate in synthesizing more complex organic molecules and studying reaction mechanisms involving heterocycles .

Interaction studies involving 2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine focus on its reactivity with biological targets and other chemical species. Research indicates that compounds with similar structures can interact with enzymes and receptors, potentially influencing biochemical pathways. Such studies are crucial for understanding its pharmacodynamics and pharmacokinetics if developed into therapeutic agents .

Several compounds share structural similarities with 2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine. Here’s a comparison highlighting its uniqueness:

Compound NameStructural FeaturesNotable Properties
6,7-Dihydro-5H-cyclopenta[b]pyridineLacks bromine substituentBasic heterocyclic structure
3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridineBromine at position threeDifferent reactivity profile
4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridineChlorine instead of brominePotentially different biological activity
2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridineChlorine at position twoVariations in electrophilic behavior
Ethyl 3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridineEthyl group additionAltered solubility and reactivity

The presence of the bromine atom at the second position distinguishes 2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine from its analogs regarding reactivity and potential applications in medicinal chemistry .

Cyclization Strategies for Bicyclic Pyridine Derivatives

The construction of bicyclic pyridine derivatives through cyclization strategies represents a fundamental approach in heterocyclic chemistry [5] [6]. Several methodologies have been developed for the formation of cyclopenta[b]pyridine ring systems, each offering distinct advantages in terms of efficiency, selectivity, and functional group tolerance.

Condensation and Multi-Component Reactions

The construction of pyridines using condensation reactions and addition-elimination reactions provides a versatile approach to functionalized pyridine derivatives [7]. These reactions can be executed as linear sequences to build up precursors to ring formation, or more commonly as multi-component reactions in which the precursor to cyclization is built up from simple reactive synthons and amines [7]. The fundamental pyridine ring-forming reactions include the Guareschi-Thorpe reaction, Bohlmann-Rahtz reaction, Hantzsch reaction, and Kröhnke reaction [7].

The two main synthetic routes employed are Hantzsch-type reactions, which produce tetrahydropyridine products requiring subsequent oxidation to afford the aromatic pyridine, and Guareschi-Thorpe or Bohlmann-Rahtz approaches that directly yield aromatic pyridines through substitution and elimination of small molecules such as water, alcohols, or amines [7].

Intramolecular Cyclization Approaches

Intramolecular cyclization methodologies have proven highly effective for the synthesis of multicyclic pyridine derivatives [8] [9]. Free-radical intramolecular cyclization represents a particularly powerful strategy, utilizing systems such as tris(trimethylsilyl)silane and azobisisobutyronitrile for the formation of complex polyheterocyclic structures [8]. These cyclization reactions provide generally good yields and can be performed on gram scale without requiring column chromatography for purification [8].

Metal-catalyzed intramolecular cyclization approaches have demonstrated significant potential for bicyclic pyridine synthesis [9] [10]. Rhodium-catalyzed intramolecular carbon-hydrogen bond functionalization processes enable the preparation of multicyclic pyridines and quinolines through alkylation reactions [9]. These methods show excellent scope for branched and unbranched alkyl substituents on the pyridine ring and provide efficient pathways to underrepresented classes of complex bicyclic pyridines [9].

Four-Component Bicyclization Strategies

Advanced synthetic approaches have been developed utilizing four-component bicyclization strategies for the construction of complex pyridine-containing heterocycles [11]. These methodologies allow flexible access to multicyclic pyrazolo[3,4-b]pyridines from readily accessible starting materials including arylglyoxals, pyrazol-5-amines, aromatic amines, 4-hydroxy-6-methyl-2H-pyran-2-one, and cyclohexane-1,3-diones [11]. The polysubstituted cyclopenta[d]pyrazolo[3,4-b]pyridines can be stereoselectively synthesized through microwave-assisted bicyclization with excellent control of spatial configuration [11].

Halogenation Techniques: Regioselective Bromination Approaches

The regioselective introduction of bromine atoms into pyridine derivatives requires sophisticated methodologies to achieve the desired substitution patterns while maintaining high selectivity and efficiency [12] [13]. Various bromination techniques have been developed specifically for pyridine-containing heterocycles.

Direct Bromination Methods

Direct bromination of pyridine derivatives can be achieved through multiple pathways, each offering distinct advantages depending on the substrate and desired regioselectivity [14] [15]. Traditional bromination methods utilize molecular bromine under specific reaction conditions, with the reactivity being influenced by the electronic properties of the pyridine ring [14].

Pyridines with electron-donating substituents, such as alkoxy or amino groups, undergo electrophilic substitution more readily than unsubstituted pyridines [16]. For example, 2-amino-3-formylpyridine can be brominated using N-bromosuccinimide in refluxing acetonitrile with excellent regioselectivity dominated by the amino group directing effect [16].

Metal-Catalyzed Bromination Systems

Metal-catalyzed bromination approaches have emerged as powerful tools for regioselective pyridine functionalization [13] [17]. Selectfluor-promoted regioselective bromination of 2-aminopyridines and 2-aminodiazines using lithium bromide as the bromide source provides an efficient method under mild conditions [13]. This methodology gives brominated pyridines in good to high yields with excellent regioselectivities, and the selectivity is strongly dependent upon the substituent pattern [13].

The use of designed phosphine reagents for selective halogenation of pyridines represents another significant advancement [12]. These heterocyclic phosphines are installed at the 4-position of pyridines as phosphonium salts and subsequently displaced with halide nucleophiles, providing site-selective halogenation that is valuable for medicinal chemistry applications [12].

Halogenation Through Zincke Imine Intermediates

Recent developments in pyridine halogenation utilize Zincke imine intermediates for regioselective bromination at the 3-position [18]. This methodology involves the ring opening of pyridines to form N-triflyl-Zincke imines, followed by halogenation with N-bromosuccinimide and trifluoroacetic acid [18]. The process provides access to 3-bromopyridines through a one-pot sequence involving ring opening, halogenation, and ring closure [18].

Specialized Bromination Reagents

Sodium monobromoisocyanurate has been developed as an efficient and facile brominating agent for nucleoside chemistry and can be extended to pyridine derivatives [15] [19]. This methodology demonstrates bromination at specific positions with moderate to high yields following mild reaction procedures [15] [19]. The advantage of this approach lies in its compatibility with unprotected substrates and the absence of highly toxic reagents [15].

Catalytic Oxidation Protocols for Dihydrocyclopenta[b]pyridine Systems

The oxidation of dihydrocyclopenta[b]pyridine systems to their corresponding ketone derivatives represents a crucial transformation in the synthesis of biologically active compounds [20] [21]. Various catalytic oxidation protocols have been developed to achieve this transformation efficiently.

Manganese-Catalyzed Oxidation Systems

Manganese-based catalytic systems have proven highly effective for the oxidation of cyclopentenopyridine derivatives [20] [21]. The direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues can be achieved using manganese(II) triflate as catalyst and tert-butyl hydroperoxide as oxidant [20] [21].

ParameterOptimal ConditionsImpact on Yield
Catalyst Loading10 mol% Mn(OTf)₂Lower loadings reduce yield significantly
Oxidant Concentration2.0 equiv t-BuOOHExcess oxidant improves conversion rates
Solvent SystemWaterEnhances green chemistry profile
Temperature25°CHigher temperatures induce side reactions
Reaction Time24-72 hoursExtended times improve conversion

The mechanism involves manganese(III)-mediated hydrogen abstraction from the methylene group adjacent to the pyridine ring, followed by oxygenation to form the ketone [20] [21]. This catalytic system demonstrates excellent chemoselectivity and can be successfully applied to substituted benzylpyridines and 2-ethylpyridine derivatives with similar efficiency [20] [21].

Advanced Oxidation Protocols

Recent developments in oxidation chemistry have introduced advanced protocols utilizing manganese-based catalyst systems for general oxidation applications [22]. These systems consist of inexpensive manganese salts combined with picolinic acid and various heterocycles, enabling epoxidation of challenging terminal unactivated olefins and selective carbon-hydrogen oxidation of unactivated alkanes [22].

The optimal manganese catalyst generates epoxides with up to 81% yield from alkenes and ketone products with up to 51% yield from unactivated alkanes [22]. This protocol operates under ambient conditions using only a slight excess of hydrogen peroxide with 2,3-butadione as a sub-stoichiometric additive [22].

Mechanistic Considerations in Manganese Catalysis

The mechanistic pathway for manganese-catalyzed oxidation involves the formation of high-valent manganese-oxo species through interaction with tert-butyl hydroperoxide [23] [24]. These reactive intermediates facilitate hydrogen atom abstraction from benzylic positions adjacent to pyridine rings, leading to the formation of carbon-centered radicals that subsequently undergo oxygenation [23] [24].

Kinetic studies have revealed that the reaction follows a complex mechanism involving both radical and non-radical pathways [25] [24]. The activation of peroxide oxidants by manganese(III) species generates both sulfate and hydroxyl radicals, as well as singlet oxygen, depending on the specific oxidation conditions employed [25].

Substrate Scope and Limitations

The manganese-catalyzed oxidation protocol demonstrates broad substrate scope with excellent functional group tolerance [20] . Various substituted cyclopentenopyridine derivatives can be successfully oxidized, including those bearing methoxy, ethoxy, propoxy, and butoxy substituents at the 4-position [20].

The method accommodates both electron-rich and electron-deficient aromatic substituents, though the reaction rates may vary depending on the electronic properties of the substrate [20] [21]. Substrates with strongly electron-withdrawing groups may require modified reaction conditions or extended reaction times to achieve optimal conversion [20].

Mechanistic Foundation and Electronic Effects

The nucleophilic substitution reactions of 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine proceed predominantly through the nucleophilic aromatic substitution (SNAr) mechanism, following an addition-elimination pathway [4] [5]. The electron-deficient nature of the pyridine ring, particularly at the 2-position adjacent to the nitrogen atom, renders this position highly susceptible to nucleophilic attack [2] [6]. The presence of the electronegative nitrogen atom creates a permanent dipole that withdraws electron density from the carbon-bromine bond, thereby activating the substrate toward nucleophilic displacement [5].

The mechanistic pathway involves initial nucleophilic attack at the carbon bearing the bromine substituent, forming a negatively charged intermediate (Meisenheimer complex) that is stabilized by the electron-withdrawing pyridine nitrogen [4] [7]. This intermediate subsequently undergoes elimination of bromide ion to restore aromaticity and yield the substitution product. The rate-determining step typically involves the initial nucleophilic addition, although under certain conditions with particularly basic nucleophiles, the elimination step may become rate-limiting [8] [7].

Substrate Reactivity and Nucleophile Scope

Kinetic studies reveal that 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine exhibits enhanced reactivity compared to simple bromopyridines due to the electron-withdrawing effect of the fused cyclopentane ring system [8]. The bicyclic structure constrains the molecular geometry, potentially reducing steric hindrance around the reaction center while maintaining the electronic activation provided by the pyridine nitrogen.

Table 1: Nucleophilic Substitution Reactions of 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine

NucleophileReaction ConditionsExpected ProductMechanism
Amines (primary)Base, polar aprotic solvent, 25-80°C2-Amino-6,7-dihydro-5H-cyclopenta[b]pyridine derivativesSNAr (Addition-Elimination)
Amines (secondary)Base, polar aprotic solvent, 25-80°C2-Dialkylamino-6,7-dihydro-5H-cyclopenta[b]pyridine derivativesSNAr (Addition-Elimination)
AlkoxidesStrong base, alcohol solvent, reflux2-Alkoxy-6,7-dihydro-5H-cyclopenta[b]pyridine derivativesSNAr (Addition-Elimination)
ThiolatesBase, polar aprotic solvent, room temperature2-Thioalkyl-6,7-dihydro-5H-cyclopenta[b]pyridine derivativesSNAr (Addition-Elimination)
CyanideKCN, polar aprotic solvent, elevated temperature2-Cyano-6,7-dihydro-5H-cyclopenta[b]pyridineSNAr (Addition-Elimination)
Hydride sourcesLiAlH4 or NaBH4, aprotic solvent6,7-Dihydro-5H-cyclopenta[b]pyridineSNAr (Addition-Elimination)

The reaction with various classes of nucleophiles demonstrates the versatility of this transformation. Primary and secondary amines readily displace the bromine atom under mild basic conditions, forming amino-substituted products that serve as valuable intermediates for further synthetic elaboration . Alkoxide nucleophiles require more forcing conditions due to their lower nucleophilicity compared to amines, typically necessitating elevated temperatures and strong bases such as sodium hydride or potassium tert-butoxide [11].

Kinetic Analysis and Structure-Reactivity Relationships

Detailed kinetic investigations reveal significant variations in reaction rates depending on the nature of the attacking nucleophile [8]. Thiolate nucleophiles exhibit exceptional reactivity, with rate constants approximately 20-fold higher than corresponding alkoxides, reflecting the enhanced nucleophilicity of sulfur compared to oxygen [8]. This enhanced reactivity stems from the larger atomic radius of sulfur, which results in lower charge density and reduced solvation in polar aprotic solvents.

Table 4: Kinetic Data for Nucleophilic Substitution Reactions with 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine

NucleophileRate Constant (M⁻¹s⁻¹)Activation Energy (kJ/mol)Relative Reactivity
Methoxide (MeO⁻)2.3 × 10⁻³78.5226
Ethoxide (EtO⁻)1.8 × 10⁻³82.1174
Phenoxide (PhO⁻)4.1 × 10⁻⁴89.340
Thiophenoxide (PhS⁻)5.2 × 10⁻²65.25087
Piperidine1.1 × 10⁻⁴95.811
Morpholine8.7 × 10⁻⁵98.18.5

The activation energies for these transformations range from 65-98 kJ/mol, with thiolate nucleophiles requiring the lowest activation barrier due to their superior nucleophilicity and the favorable orbital overlap in the transition state [8]. The dramatic difference in reactivity between thiophenoxide and phenoxide (>100-fold) underscores the importance of nucleophile selection in synthetic applications.

Transition Metal-Catalyzed Cross-Coupling Applications

Palladium-Catalyzed Transformations

The 2-bromo substituent in 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine serves as an excellent electrophilic partner for various palladium-catalyzed cross-coupling reactions [12] [13] [14]. These transformations proceed through the classical oxidative addition, transmetallation, and reductive elimination sequence characteristic of palladium-catalyzed processes [15] [16]. The electron-deficient nature of the pyridine ring facilitates the initial oxidative addition step by stabilizing the resulting palladium(II) complex through coordination of the nitrogen lone pair [17] [12].

Suzuki-Miyaura coupling reactions represent the most extensively studied cross-coupling methodology for this substrate [12] [18] [14]. The reaction with aryl and heteroaryl boronic acids proceeds efficiently under standard conditions using palladium catalysts such as Pd(PPh₃)₄ or Pd₂(dba)₃ in combination with phosphine ligands [12]. The choice of base is critical, with carbonate bases (K₂CO₃, Cs₂CO₃) providing optimal results due to their ability to activate the boronic acid while maintaining compatibility with the sensitive heterocyclic substrate [18].

Table 2: Transition Metal-Catalyzed Cross-Coupling Reactions of 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine

Reaction TypeCoupling PartnerCatalyst SystemBaseTemperature (°C)
Suzuki-MiyauraAryl/heteroaryl boronic acids/estersPd(PPh₃)₄, Pd₂(dba)₃/phosphine ligandsK₂CO₃, Cs₂CO₃, KOH80-110
Stille CouplingOrganostannanesPd(PPh₃)₄, PdCl₂(PPh₃)₂Not required80-120
Negishi CouplingOrganozinc reagentsPd(PPh₃)₄, PdCl₂(dppf)Not required60-100
Heck ReactionAlkenesPd(OAc)₂/phosphine, Pd₂(dba)₃Et₃N, K₂CO₃80-140
Sonogashira CouplingTerminal alkynesPdCl₂(PPh₃)₂/CuI co-catalystEt₃N, K₂CO₃25-80
Buchwald-Hartwig AminationAminesPd₂(dba)₃/bulky phosphine ligandsNaOtBu, K₂CO₃, Cs₂CO₃80-120

Challenges in 2-Pyridyl Cross-Coupling Chemistry

Despite the synthetic utility of these transformations, cross-coupling reactions involving 2-pyridyl systems present unique challenges that distinguish them from simple aryl halides [17] [12]. The coordination ability of the pyridine nitrogen can lead to catalyst inhibition through formation of stable palladium-nitrogen complexes that are resistant to reductive elimination [17]. This phenomenon, known as the "2-pyridyl problem," often necessitates the use of specialized ligands and reaction conditions to achieve efficient coupling [17] [12].

Recent advances in catalyst design have addressed many of these challenges through the development of phosphine oxide and phosphite ligands that are less susceptible to displacement by the pyridine nitrogen [12]. Additionally, the use of bulky, electron-rich phosphines such as P(tBu)₃ has proven effective in promoting the challenging reductive elimination step in these systems [13].

Mechanistic Considerations and Ligand Effects

The success of cross-coupling reactions with 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine depends critically on the choice of ligand and reaction conditions [13] [19]. Bidentate ligands such as dppf (1,1'-bis(diphenylphosphino)ferrocene) often provide superior results compared to monodentate phosphines due to their ability to form stable chelate complexes that resist ligand dissociation [15]. The electronic properties of the phosphine ligands also play a crucial role, with electron-rich ligands facilitating both oxidative addition and reductive elimination steps [13].

Sonogashira coupling reactions proceed particularly efficiently with this substrate, likely due to the activating effect of the pyridine nitrogen on the oxidative addition step [19]. The presence of copper(I) iodide as a co-catalyst is essential for these transformations, facilitating the formation of the reactive copper acetylide intermediate that undergoes transmetallation with the palladium center [19].

Ring-Opening and Functionalization Pathways

Acid-Catalyzed Ring-Opening Processes

The strained nature of the fused cyclopentane ring in 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine renders it susceptible to ring-opening reactions under various conditions [20] [21]. Acid-catalyzed processes represent one of the most studied pathways, typically involving protonation of the pyridine nitrogen followed by nucleophilic attack at activated positions within the ring system [22] [23].

Under strongly acidic conditions (concentrated sulfuric acid or hydrogen chloride), the compound undergoes regioselective ring-opening to afford linear products bearing carboxylic acid functionalities [24] [22]. The mechanism involves initial N-protonation, which increases the electrophilicity of the entire π-system and facilitates subsequent nucleophilic attack by water or other nucleophiles present in the reaction medium [22] [23].

Table 3: Ring-Opening and Functionalization Pathways of 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine

Reaction TypeConditionsProductsSelectivity
Acid-catalyzed ring openingStrong acid (H₂SO₄, HCl), heatRing-opened carboxylic acid derivativesRegioselective at activated positions
Base-catalyzed hydrolysisStrong base (NaOH, KOH), refluxHydrolyzed products with hydroxyl groupsNon-selective
Oxidative ring openingOxidizing agents (KMnO₄, OsO₄)Oxidized ring-opened productsSelective at electron-rich positions
Reductive ring openingReducing agents (H₂/Pd, LiAlH₄)Reduced saturated derivativesNon-selective reduction
Nucleophilic ring openingStrong nucleophiles, elevated temperatureNucleophile-substituted ring-opened productsRegioselective at electrophilic centers
Thermal rearrangementHigh temperature (>200°C)Rearranged heterocyclic productsDepends on substitution pattern

Oxidative and Reductive Pathways

Oxidative ring-opening reactions employing potassium permanganate or osmium tetroxide proceed through different mechanistic pathways that exploit the electron-rich nature of specific positions within the bicyclic system [25] [26]. These transformations typically result in the formation of dicarboxylic acid derivatives or other oxidized products, depending on the specific oxidizing agent and reaction conditions employed [25].

Reductive ring-opening processes using hydride sources such as lithium aluminum hydride or catalytic hydrogenation provide access to saturated derivatives [25] . These reactions generally proceed with low regioselectivity, affording mixtures of products that require chromatographic separation. The choice of reducing agent significantly influences the product distribution, with dissolving metal reductions often providing different regioselectivity compared to hydride reagents [21].

Thermal and Nucleophilic Ring-Opening

At elevated temperatures (above 200°C), 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine undergoes thermal rearrangement reactions that can lead to ring-opening or ring-expansion products [27] [28]. These processes typically involve migration of the bromine substituent or formation of reactive intermediates that subsequently undergo cyclization to afford rearranged heterocyclic products [27].

Strong nucleophiles can also promote ring-opening under appropriate conditions, particularly when the nucleophile is capable of coordinating to the pyridine nitrogen [6] [20]. These reactions often proceed through initial coordination followed by intramolecular nucleophilic attack, leading to ring-opened products that retain the nucleophile as a functional group [6]. The regioselectivity of these processes depends heavily on the steric and electronic properties of the nucleophile employed [20].

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Dates

Last modified: 04-14-2024

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